molecular formula C8H16N2O B129803 1,4-Diethylpiperazin-2-one CAS No. 155595-63-4

1,4-Diethylpiperazin-2-one

Cat. No. B129803
M. Wt: 156.23 g/mol
InChI Key: XZOJPXWWMZWPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethylpiperazin-2-one, also known as DEP, is a chemical compound that has been widely used in scientific research applications. DEP is a heterocyclic organic compound that contains a piperazine ring and two ethyl groups. It is a colorless, odorless, and crystalline substance that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 1,4-Diethylpiperazin-2-one is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine ring. 1,4-Diethylpiperazin-2-one has also been shown to act as a chelating agent, which can bind to metal ions and form stable complexes.

Biochemical And Physiological Effects

1,4-Diethylpiperazin-2-one has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the eyes and skin upon contact. 1,4-Diethylpiperazin-2-one has also been shown to have some pharmacological effects, such as antihistamine and anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

1,4-Diethylpiperazin-2-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. 1,4-Diethylpiperazin-2-one is also a versatile building block that can be used for the synthesis of various compounds. However, 1,4-Diethylpiperazin-2-one has some limitations, such as its low solubility in some solvents and its relatively high cost compared to other building blocks.

Future Directions

1,4-Diethylpiperazin-2-one has the potential for further research and development in various fields. Some possible future directions include:
1. Development of new pharmaceuticals and agrochemicals based on 1,4-Diethylpiperazin-2-one as a building block.
2. Investigation of the mechanism of action of 1,4-Diethylpiperazin-2-one and its potential applications in organic reactions.
3. Synthesis of new piperazine-based compounds using 1,4-Diethylpiperazin-2-one as a starting material.
4. Exploration of the pharmacological effects of 1,4-Diethylpiperazin-2-one and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1,4-Diethylpiperazin-2-one is a versatile building block that has been extensively used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Diethylpiperazin-2-one could lead to the discovery of new compounds with potential applications in various fields.

Scientific Research Applications

1,4-Diethylpiperazin-2-one has been extensively used in scientific research as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. 1,4-Diethylpiperazin-2-one has also been used as a starting material for the synthesis of piperazine-based drugs such as antihistamines, antipsychotics, and antimalarials.

properties

CAS RN

155595-63-4

Product Name

1,4-Diethylpiperazin-2-one

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,4-diethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3

InChI Key

XZOJPXWWMZWPSJ-UHFFFAOYSA-N

SMILES

CCN1CCN(C(=O)C1)CC

Canonical SMILES

CCN1CCN(C(=O)C1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10.0 g (69.0 mmoles) of 40 percent glyoxal and 200 ml of distilled water is rapidly added 8.0 g (69.0 mmoles) of N,N'-diethylethylenediamine. The solution is heated rapidly to reflux and heating maintained for 5 minutes. The dark brown solution is allowed to cool to room temperature and is then evaporated at 60° C. under water pump vacuum to a viscous brown oil. The oil is distilled in a short path distillation apparatus to yield 10 g (93 percent yield) of 1,4-diethylpiperazin-2-one in the form of a yellow oil. Purity is greater than 99 percent by capillary gas chromatograph.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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